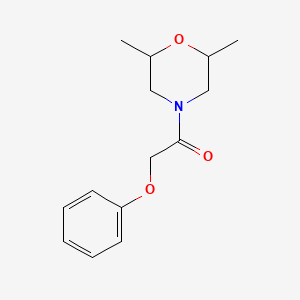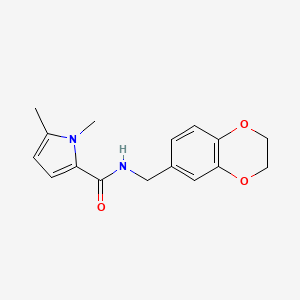![molecular formula C18H21N3O3 B7537992 N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and the immune system, respectively. NM-2201 has been used as a research chemical to investigate the effects of synthetic cannabinoids on the body.
作用机制
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids. When N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can result in altered mood and increased motivation. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been shown to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress. This can result in increased anxiety and stress levels in some individuals.
实验室实验的优点和局限性
One advantage of using N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the investigation of the effects of synthetic cannabinoids on these receptors. However, one limitation is that N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide is a relatively new compound, and there is limited information available on its effects and safety.
未来方向
There are several future directions for research on N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide. One area of research could be to investigate the long-term effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on the brain and other organs. Another area of research could be to investigate the effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on different populations, such as adolescents and pregnant women. Additionally, research could be conducted to investigate the potential therapeutic applications of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, such as in the treatment of pain or anxiety disorders.
合成方法
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide can be synthesized by reacting 4-nitroaniline with 2-methylbenzyl chloride, followed by a reaction with 4-chlorobutyronitrile. The resulting compound is then reduced with lithium aluminum hydride to yield N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide.
科学研究应用
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of appetite, pain, mood, and memory. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been used to study the effects of synthetic cannabinoids on the immune system, as the CB2 receptor is involved in the regulation of immune function.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-3-6-15(14)13-20-18(22)7-4-12-19-16-8-10-17(11-9-16)21(23)24/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAHWJPBMQPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)


![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)

![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)